molecular formula C7H18Cl2N2O B14116170 (3R,4R)-4-amino-1-propan-2-ylpyrrolidin-3-ol;dihydrochloride

(3R,4R)-4-amino-1-propan-2-ylpyrrolidin-3-ol;dihydrochloride

Cat. No.: B14116170
M. Wt: 217.13 g/mol
InChI Key: KPMFUOZROXMDCW-GPJOBVNKSA-N
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Description

(3R,4R)-4-amino-1-propan-2-ylpyrrolidin-3-ol;dihydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry and potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-amino-1-propan-2-ylpyrrolidin-3-ol;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(3R,4R)-4-amino-1-propan-2-ylpyrrolidin-3-ol;dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications in the treatment of various diseases, including neurological disorders and infections.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of (3R,4R)-4-amino-1-propan-2-ylpyrrolidin-3-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-4-amino-1-propan-2-ylpyrrolidin-3-ol;dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C7H18Cl2N2O

Molecular Weight

217.13 g/mol

IUPAC Name

(3R,4R)-4-amino-1-propan-2-ylpyrrolidin-3-ol;dihydrochloride

InChI

InChI=1S/C7H16N2O.2ClH/c1-5(2)9-3-6(8)7(10)4-9;;/h5-7,10H,3-4,8H2,1-2H3;2*1H/t6-,7-;;/m1../s1

InChI Key

KPMFUOZROXMDCW-GPJOBVNKSA-N

Isomeric SMILES

CC(C)N1C[C@H]([C@@H](C1)O)N.Cl.Cl

Canonical SMILES

CC(C)N1CC(C(C1)O)N.Cl.Cl

Origin of Product

United States

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